molecular formula C7H9ClN2O2S B6318783 6-Chloro-N,2-dimethylpyridine-3-sulfonamide CAS No. 1355180-86-7

6-Chloro-N,2-dimethylpyridine-3-sulfonamide

Cat. No.: B6318783
CAS No.: 1355180-86-7
M. Wt: 220.68 g/mol
InChI Key: BIGPUSITANQOJQ-UHFFFAOYSA-N
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Description

6-Chloro-N,2-dimethylpyridine-3-sulfonamide is an organic compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound is characterized by the presence of a chloro group, two methyl groups, and a sulfonamide group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,2-dimethylpyridine-3-sulfonamide typically involves the chlorination of N,2-dimethylpyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and structure of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,2-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfonic acids or other oxidized derivatives .

Scientific Research Applications

6-Chloro-N,2-dimethylpyridine-3-sulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-N,2-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and sulfonamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N,2-dimethylpyridine-3-sulfonamide is unique due to the specific positioning of its chloro and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-chloro-N,2-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-5-6(13(11,12)9-2)3-4-7(8)10-5/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGPUSITANQOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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